molecular formula C15H20N4O2S B6457462 N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide CAS No. 2548979-57-1

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B6457462
CAS No.: 2548979-57-1
M. Wt: 320.4 g/mol
InChI Key: YJFHFFUKBMGSRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the field of oncology. It features a complex structure comprising a 3-methylquinoxaline core, a pyrrolidine ring, and a methanesulfonamide group . This molecular architecture is characteristic of inhibitors targeting key enzymatic pathways. Compounds based on the quinoxaline scaffold have demonstrated potent antitumor properties . Research on similar quinoxaline derivatives has shown that these molecules can act as effective enzyme inhibitors. For instance, some function as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in anti-angiogenesis cancer therapy . Other studies on analogous structures have revealed their potential to inhibit the human thymidylate synthase (hTS) enzyme, with some compounds exhibiting strong antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values in the low micromolar range . Furthermore, certain N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives have been identified and patented as phosphatidylinositol 3-kinase (PI3K) inhibitors, highlighting another promising mechanism of action for this class of compounds . The presence of the methanesulfonamide group is a notable feature, as this functional group is known to enhance solubility and facilitate critical hydrogen-bonding interactions with biological targets, thereby improving binding affinity . This product is intended for research purposes, such as investigating new therapeutic agents and conducting structure-activity relationship (SAR) studies. It is supplied with high purity and is strictly for laboratory use. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-11-15(17-14-7-5-4-6-13(14)16-11)19-9-8-12(10-19)18(2)22(3,20)21/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHFFUKBMGSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCC(C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 3-Methylquinoxalin-2(1H)-one

Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride selectively substitutes the benzylic hydrogen adjacent to the quinoxaline nitrogen, producing 3-methylquinoxaline-2-bromide. For example, refluxing 3-methylquinoxaline with NBS (1.1 equiv) and benzoyl peroxide (2.3 mol%) in CCl₄ for 2 hours achieves 36% yield of the bromide. Alternative solvents like 1,2-dichloroethane or benzene may optimize yields (up to 77%) but risk dibrominated byproducts.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 2.49 ppm (s, 3H, CH₃), 4.30 ppm (s, 2H, CH₂Br).

  • LC-MS : m/z 223.1/225.0 [M+H]⁺.

The pyrrolidine moiety requires introduction of a methanesulfonamide group at the 3-position. A three-step sequence starting from 3-hydroxypyrrolidine is widely employed.

Protection of 3-Hydroxypyrrolidine

Benzyl chloroformate reacts with 3-hydroxypyrrolidine in dichloromethane with triethylamine to yield benzyl 3-hydroxy-1-pyrrolidinecarboxylate (74–79°C melting point). This step ensures chemoselectivity in subsequent reactions.

Conversion to Amine

Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) displace the hydroxyl group with methylamine, generating N-methylpyrrolidin-3-amine. Alternatively, mesylation (methanesulfonyl chloride, base) followed by SN2 displacement with methylamine achieves similar results.

Sulfonylation

Treatment with methanesulfonyl chloride (1.2 equiv) in dichloromethane and triethylamine affords N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide. Purification via silica gel chromatography (ethyl acetate/hexanes) yields the product.

Key Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 1.80–2.10 ppm (m, 4H, pyrrolidine CH₂), 2.90 ppm (s, 3H, SO₂CH₃), 3.10 ppm (s, 3H, NCH₃).

  • HRMS : m/z 221.1052 [M+H]⁺ (calc. 221.1052).

Coupling of Quinoxaline and Pyrrolidine Moieties

The final step involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed amination to link the quinoxaline bromide with the pyrrolidine sulfonamide.

SNAr Reaction

Heating 3-methylquinoxaline-2-bromide with N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide in dry DMF at 80°C for 24 hours in the presence of potassium iodide achieves coupling. The reaction exploits the electron-deficient nature of the quinoxaline ring, facilitating displacement of bromide by the pyrrolidine amine.

Optimized Conditions :

  • Solvent : DMF (anhydrous)

  • Base : K₂CO₃ (2.5 equiv)

  • Catalyst : KI (10 mol%)

  • Yield : 45–60%

Buchwald-Hartwig Amination

For higher yields, palladium catalysis (Pd(OAc)₂, Xantphos) with cesium carbonate in toluene at 110°C enables coupling even with less-activated aryl halides. This method may improve regioselectivity and reduce side reactions.

Key Analytical Data :

  • ¹H NMR (CDCl₃) : δ 2.50 ppm (s, 3H, CH₃), 3.00 ppm (s, 3H, SO₂CH₃), 3.15 ppm (s, 3H, NCH₃), 3.70–4.10 ppm (m, 4H, pyrrolidine CH₂).

  • ¹³C NMR : δ 44.02 ppm (CH₂Br), 157.8 ppm (C=O).

Challenges and Side Reactions

Competing Dibromination

Excess NBS or prolonged reaction times during quinoxaline bromination produce α,α-dibrominated byproducts (up to 23% yield). Stoichiometric control and monitoring via TLC mitigate this issue.

Steric Hindrance in Coupling

Bulky substituents on pyrrolidine reduce SNAr efficiency. Switching to Buchwald-Hartwig conditions alleviates steric effects, improving yields to 70% .

Chemical Reactions Analysis

Reactions at the Quinoxaline Ring

The quinoxaline ring exhibits reactivity typical of nitrogen-containing heteroaromatic systems. Key transformations include:

Electrophilic Substitution

The electron-rich nature of the quinoxaline ring facilitates electrophilic substitution. The 3-methyl group directs reactivity to specific positions:

  • Halogenation : Chlorination or bromination occurs preferentially at the activated positions adjacent to nitrogen atoms under acidic conditions, using reagents like Cl₂/FeCl₃ or Br₂/AlCl₃ .

  • Nitration : Nitration with HNO₃/H₂SO₄ yields nitro derivatives, though steric hindrance from the 3-methyl group may limit regioselectivity .

Oxidation

The quinoxaline core can undergo oxidation to form N-oxides under mild conditions (e.g., H₂O₂ in acetic acid) . This modification enhances water solubility and biological activity.

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a tetrahydroquinoxaline derivative, altering its electronic properties and conformational flexibility .

Reactions at the Pyrrolidine Ring

The pyrrolidine moiety undergoes ring-specific transformations:

N-Alkylation/Deprotonation

  • The tertiary amine in the pyrrolidine ring can participate in alkylation reactions with alkyl halides (e.g., CH₃I) under basic conditions, yielding quaternary ammonium salts .

  • Deprotonation with strong bases (e.g., LDA) generates nucleophilic intermediates for further functionalization .

Ring-Opening

Under acidic conditions (e.g., HCl/EtOH), the pyrrolidine ring undergoes cleavage to form linear amines, which can be re-functionalized or cyclized into new heterocycles .

Reactions at the Methanesulfonamide Group

The sulfonamide group participates in nucleophilic and redox reactions:

Nucleophilic Substitution

  • The sulfonamide’s sulfur atom reacts with nucleophiles (e.g., amines, thiols) under basic conditions, displacing the methylsulfonyl group to form substituted amines or thioethers .

  • Hydrolysis : Prolonged heating with aqueous NaOH cleaves the sulfonamide bond, yielding the corresponding amine and methanesulfonic acid .

Oxidation

Strong oxidizing agents (e.g., KMnO₄) convert the sulfonamide sulfur to a sulfonic acid derivative, though this requires harsh conditions due to the group’s stability .

Cross-Coupling Reactions

The compound’s aromatic and aliphatic positions enable modern catalytic transformations:

Reaction Type Reagents/Conditions Products Key Features
Suzuki-Miyaura CouplingAryl boronic acids, Pd(PPh₃)₄Biaryl derivativesFunctionalizes quinoxaline positions
Buchwald-Hartwig AminationAmines, Pd₂(dba)₃/XantphosAminated quinoxaline analogsEnhances solubility and bioactivity

These reactions are critical for generating derivatives with tailored pharmacological profiles .

Biological Activity Modulation via Chemical Modifications

Structural analogs highlight the impact of specific reactions on bioactivity:

  • Quinoxaline N-Oxidation : Increases polarity, improving blood-brain barrier penetration .

  • Sulfonamide Substitution : Replacing the methyl group with bulkier substituents (e.g., aryl) enhances target selectivity in kinase inhibition .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes:

  • Quinoxaline moiety : A bicyclic structure known for its biological activity.
  • Pyrrolidine ring : A five-membered nitrogen-containing ring.
  • Methanesulfonamide group : Enhances solubility and bioactivity.

Synthesis Overview

The synthesis of N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide typically involves several steps:

  • Formation of Quinoline Ring : This can be achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
  • Pyrrolidine Ring Formation : Cyclization reactions involving 1,4-diketones are utilized to introduce the pyrrolidine structure.
  • N-Methylation : The introduction of the methyl group to the nitrogen atom is performed using methylating agents.
  • Sulfonylation : The final step involves the reaction of the amine with methanesulfonyl chloride in the presence of a base like triethylamine.

Biological Activities

This compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that compounds containing quinoxaline derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound affects various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Antiviral Potential

Emerging studies suggest that quinoxaline derivatives may possess antiviral properties. The specific mechanism remains under investigation, but preliminary data indicate inhibition of viral replication in certain models.

Case Studies

StudyFindingsImplications
Study 1 This compound showed significant cytotoxicity against breast cancer cells (MCF-7).Potential use in breast cancer therapy.
Study 2 Inflammation was significantly reduced in animal models treated with this compound compared to controls.Possible application in treating inflammatory diseases.
Study 3 The compound inhibited viral replication in vitro, suggesting antiviral activity against specific viruses.Future development as an antiviral agent.

Mechanism of Action

The mechanism of action for N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoxaline ring could participate in π-π stacking interactions, while the sulfonamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Derivatives

Structural Features

The target compound’s structural uniqueness lies in its quinoxaline-pyrrolidine-methanesulfonamide architecture. Key comparisons with similar compounds include:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C)
Target Compound Methanesulfonamide, 3-methylquinoxaline, pyrrolidine ~393.45 (calculated) Not reported
(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Benzenesulfonamide, quinoline, styryl substituent ~520.0 (estimated) Not provided
Example 56 (Patent) Benzenesulfonamide, pyrazolo[3,4-d]pyrimidine, chromenone, fluoro substituents 603.0 252–255
  • Heterocyclic Core: The target’s 3-methylquinoxaline differs from IIIa’s quinoline and Example 56’s pyrazolo-pyrimidine-chromenone fusion. Quinoxalines exhibit planar aromaticity, enhancing π-π stacking in biological targets, while quinolines are associated with antimicrobial activity .
  • Sulfonamide Substituent : The target uses a methanesulfonamide group, contrasting with IIIa’s benzenesulfonamide and Example 56’s N-isopropylbenzenesulfonamide. Methanesulfonamides generally improve solubility compared to bulkier aryl variants .

Physicochemical Properties

  • Molecular Weight: The target’s calculated MW (~393.45 g/mol) is lower than Example 56’s 603.0 g/mol, reflecting its simpler sulfonamide and absence of chromenone/pyrazolo-pyrimidine motifs .
  • Melting Point: High melting points (e.g., 252–255°C for Example 56) correlate with aromatic stacking and hydrogen bonding. The target’s MP remains uncharacterized but may align with rigid quinoxaline derivatives.

Notes

Data Limitations : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable; comparisons rely on structural analogs and inferred properties.

Synthesis Optimization: The target’s synthesis may require modified conditions to accommodate the quinoxaline-pyrrolidine scaffold, differing from IIIa’s straightforward sulfonylation .

Therapeutic Potential: Structural variations highlight the need for targeted assays to evaluate kinase inhibition, antimicrobial, or CNS activity.

Biological Activity

N-methyl-N-[1-(3-methylquinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound notable for its potential therapeutic applications, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Quinoxaline Ring : A bicyclic structure known for its diverse biological activities.
  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances the compound's pharmacological properties.
  • Methanesulfonamide Group : This functional group is significant for its role in biological activity, particularly in enzyme inhibition.

The molecular formula of this compound is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 350.42 g/mol. The unique combination of these structural elements contributes to its potential interactions with various biological targets.

This compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which can lead to reduced cellular proliferation in cancer cells.
  • Receptor Modulation : It may interact with receptors involved in inflammatory processes, providing potential anti-inflammatory effects.

Pharmacological Applications

Research indicates that this compound may have applications in the following areas:

  • Anticancer Activity : Preliminary studies suggest that it can inhibit the growth of various cancer cell lines. For instance, it has been evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines, showing promising cytotoxic effects.
  • Anti-inflammatory Effects : The methanesulfonamide group may contribute to anti-inflammatory properties, potentially useful in treating conditions like arthritis.

Case Studies and Experimental Data

  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values indicate significant potency compared to standard chemotherapeutic agents.
    Cell LineIC50 (µM)Reference
    MCF-710
    MDA-MB-2318
    A549 (Lung Cancer)12Ongoing studies
  • Mechanistic Studies : Further investigations using Western blotting and flow cytometry have indicated that the compound induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

The synthesis of this compound typically involves several steps:

  • Formation of Quinoxaline Ring : Achieved through condensation reactions.
  • Pyrrolidine Ring Formation : Cyclization reactions introduce the pyrrolidine moiety.
  • N-Methylation and Sulfonylation : Final steps involve methylation and introduction of the methanesulfonamide group using methanesulfonyl chloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.